molecular formula C11H7FN2O2 B1438140 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid CAS No. 933988-24-0

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

Cat. No. B1438140
M. Wt: 218.18 g/mol
InChI Key: DYPNEVXAPRDVCM-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H7FN2O2 . It has a molecular weight of 218.18 g/mol . The IUPAC name for this compound is 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, there are numerous methods for the synthesis of pyrimidines described in the literature . These methods often involve the reaction of β-aminoacrylates with 3-formyl (aza)indoles .


Molecular Structure Analysis

The InChI string for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” is InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) . The Canonical SMILES string is C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 63.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively used in cancer treatment. The incorporation of fluorine atoms into pyrimidine rings results in compounds that can inhibit nucleic acid synthesis, thereby slowing tumor growth. The application of fluorinated pyrimidines extends beyond traditional chemotherapy, with research into their synthesis, including radioactive and stable isotopes, to study metabolism and biodistribution, as well as their incorporation into RNA and DNA for biophysical and mechanistic studies. Recent studies have highlighted new roles for RNA modifying enzymes inhibited by fluorinated pyrimidines, contributing to their cytotoxicity and expanding the potential applications in cancer treatment (Gmeiner, 2020).

Optoelectronic Materials

The structural incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been identified as highly valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research indicates that polyhalogen derivatives of these compounds are crucial for producing polysubstituted fluorescent quinazolines with significant electroluminescent properties, highlighting their potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This application showcases the adaptability of fluorinated pyrimidines in developing advanced materials for technology sectors (Lipunova et al., 2018).

Future Directions

While specific future directions for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure–activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(3-fluorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPNEVXAPRDVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662743
Record name 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

CAS RN

933988-24-0
Record name 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (45 g, 0.19 ml) in a 1:1 mixture of tetrahydrofuran and ethanol (120 mL) was added Li(OH).H2O (12.2 g, 0.29 mol) dissolved in water (120 mL) and the reaction mixture was stirred at room temperature overnight. The reaction was concentrated under reduced pressure, dissolved in water (500 mL), acidified with 1N aqueous HCl and filtered. The residue was washed with water (100 mL×3) and dried to give 37 g (yield 89.5%) of 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid. 1H NMR (DMSO-d6) 7.49 (m, 1H) 7.67 (m, 1H) 8.18 (m, 1H) 8.34 (m, 1H) 9.34 (s, 2H). LRMS (ES+) M+H 219.
Quantity
0.19 mL
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reactant
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0 (± 1) mol
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120 mL
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Li(OH)
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120 mL
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12.2 g
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(3-fluoro-phenyl)-pyrimidine-5-carboxylic acid methyl ester (1.76 g, 7.58 mmol) in anhydrous MeOH (35 mL) is added LiOH (0.38 g, 15.9 mmol) and the reaction mixture is stirred at rt overnight. The mixture is concentrated in vacuo and the residue is partitioned between EtOAc and 3 N aqueous HCl (7.6 mL). The mixture is extracted with EtOAc and the organic layer is washed with brine, dried (MgSO4), filtered and concentrated in vacuo to afford 2-(3-fluoro-phenyl)-pyrimidine-5-carboxylic acid (1.62 g, 98%) as a solid. MS: 219 (M+H).
Quantity
1.76 g
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0.38 g
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35 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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